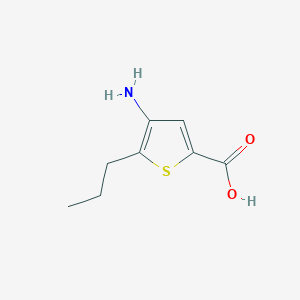
4-Amino-5-propylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-propylthiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H11NO2S. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 5th position, and a carboxylic acid group at the 2nd position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of thioamides with alkynoates under copper(II)-catalyzed conditions . Another method includes the reaction of substituted buta-1-enes with potassium sulfide, which enables the formation of thiophenes via cleavage of multiple C-H bonds .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of environmentally sustainable strategies. For instance, the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process using inexpensive and safe reagents like EtOCS2K and tetrabutylphosphonium bromide .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 4-Amino-5-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with a simple thiophene ring.
2-Aminothiophene: Similar structure but with an amino group at the 2nd position.
5-Propylthiophene-2-carboxylic acid: Similar structure but without the amino group.
Uniqueness: 4-Amino-5-propylthiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the thiophene ring allows for diverse chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
89499-40-1 |
|---|---|
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
4-amino-5-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
RLJQFHWGZQPXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(S1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


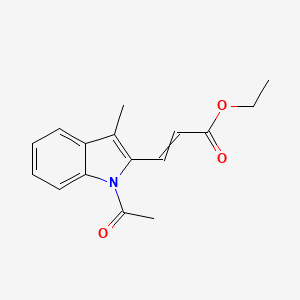
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)


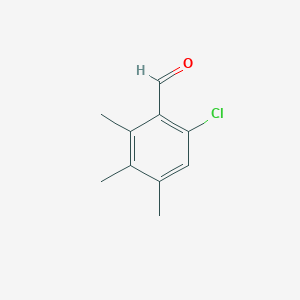
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
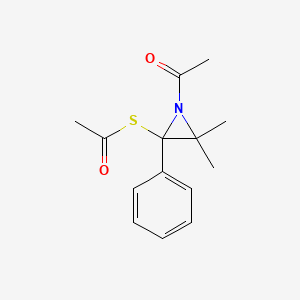
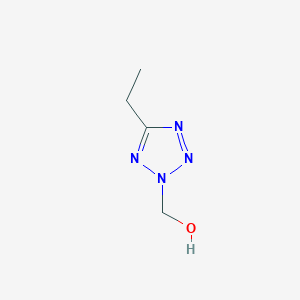
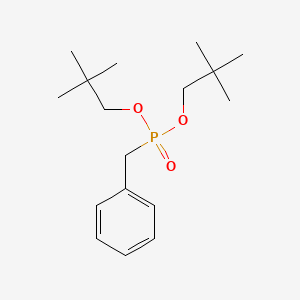
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
